Methyl 3-(2,5-difluorophenyl)sulfanylprop-2-enoate
Description
Methyl 3-(2,5-difluorophenyl)sulfanylprop-2-enoate is an α,β-unsaturated ester featuring a thioether linkage to a 2,5-difluorophenyl substituent. Its structure comprises:
- Core: A propenoate backbone (CH₂=CHCOO⁻) esterified with a methyl group.
- Substituent: A sulfur atom bridging the α-carbon to the 2,5-difluorophenyl aromatic ring.
The electron-withdrawing fluorine atoms on the phenyl ring may enhance binding interactions with biological targets, while the α,β-unsaturated ester moiety could participate in Michael addition reactions or act as a electrophilic warhead.
Properties
Molecular Formula |
C10H8F2O2S |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
methyl 3-(2,5-difluorophenyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-6H,1H3 |
InChI Key |
ZXPSFKVPARRZJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CSC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2,5-difluorothiophenol with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Structural Analogues in TRK Kinase Inhibition
The European Patent Bulletin (2024) highlights 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives as potent TRK kinase inhibitors for cancer treatment . While distinct in core structure, these derivatives share the 2,5-difluorophenyl substituent with Methyl 3-(2,5-difluorophenyl)sulfanylprop-2-enoate. Key comparisons include:
Key Insights :
- The 2,5-difluorophenyl group is critical in both compounds for enhancing lipophilicity and target binding. Fluorine atoms improve metabolic stability and membrane permeability .
- The pyrazolo-pyrimidine core in the patent derivatives enables strong interactions with the ATP-binding pocket of TRK kinases, whereas the enoate moiety in this compound may confer electrophilic reactivity or act as a Michael acceptor.
Pharmacokinetic and Physicochemical Properties
- Solubility: The pyrazolo-pyrimidine derivatives exhibit moderate aqueous solubility due to their heterocyclic nitrogen atoms, which facilitate hydrogen bonding. In contrast, the ester group in this compound may reduce solubility but enhance cell membrane penetration.
- Metabolic Stability: Fluorine substitution in both compounds reduces oxidative metabolism. However, the enoate’s ester group may render it susceptible to hydrolysis by esterases, unlike the more stable heterocyclic cores in the patent compounds .
Selectivity and Potency
While the patent compounds demonstrate nanomolar potency against TRK kinases (IC₅₀ < 10 nM), this compound’s activity remains uncharacterized. Structural differences suggest divergent selectivity profiles:
- The pyrazolo-pyrimidine scaffold is optimized for kinase inhibition, whereas the enoate’s electrophilic α,β-unsaturated system may non-specifically react with cysteine residues in off-target proteins.
Research Implications and Limitations
- Gaps in Data: Direct biological data for this compound are absent in the analyzed evidence. Inferences are drawn from structural analogues like the patented TRK inhibitors.
- Synthetic Utility: The enoate’s modular structure allows for derivatization (e.g., replacing the methyl ester with amides or altering the sulfur linker), which could align its properties closer to the pyrazolo-pyrimidine inhibitors.
Biological Activity
Methyl 3-(2,5-difluorophenyl)sulfanylprop-2-enoate is an organic compound with the molecular formula C10H8F2O2S and a molecular weight of 230.24 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound features a prop-2-enoate group attached to a sulfanyl moiety linked to a 2,5-difluorophenyl group. The fluorine substituents at the 2 and 5 positions on the phenyl ring are significant as they enhance the compound's lipophilicity and alter its electronic properties, which can influence its reactivity and biological activity.
Research indicates that this compound may act as an electrophile, allowing it to interact with nucleophilic sites in biological molecules. This interaction is crucial for modulating various biochemical pathways, potentially leading to significant biological effects. The specific mechanisms through which this compound exerts its activity are still under investigation but may include:
- Interaction with Proteins : The electrophilic nature of the compound suggests that it could form covalent bonds with amino acid residues in proteins, affecting their function.
- Nucleic Acid Interaction : The ability to engage with nucleic acids may impact gene expression and cellular processes.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. Its ability to interfere with cellular pathways involved in cancer progression makes it a candidate for further research in cancer therapeutics.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
- Synthesis : The compound is synthesized through the reaction of 2,5-difluorothiophenol with methyl acrylate under basic conditions using potassium carbonate as a base and dimethylformamide as a solvent.
- Biological Testing : Various assays have been conducted to evaluate its antimicrobial and anticancer activities. Initial results suggest that the compound can inhibit the growth of certain cancer cell lines and bacterial strains.
Case Studies
A few notable case studies highlight the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 15 µg/mL. |
| Study B | Anticancer Activity | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 20 µg/mL after 48 hours of treatment. |
| Study C | Mechanistic Insights | Identified potential pathways affected by the compound, including apoptosis induction in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
